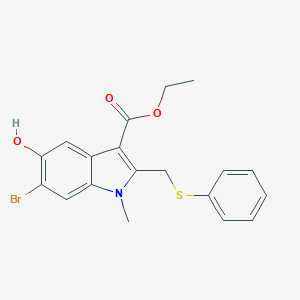

Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate

Description

Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate (CAS: 131707-24-9) is a brominated indole derivative with the molecular formula C₁₉H₁₈BrNO₃S and a molecular weight of 420.32 g/mol . It is a yellowish to off-white crystalline solid with a melting point >192°C (decomposition) and a predicted boiling point of 570.6±50.0°C . The compound is sparingly soluble in DMSO and methanol under heated conditions .

This molecule serves as a critical intermediate in synthesizing Arbidol Hydrochloride (Umifenovir), a broad-spectrum antiviral drug effective against influenza, hepatitis B, and coronaviruses, including SARS-CoV-2 . Its structure features a 6-bromo-5-hydroxyindole core with a 1-methyl group, a phenylsulfanylmethyl substituent at position 2, and an ethyl ester at position 2. These functional groups contribute to its role in modulating viral membrane fusion .

Properties

IUPAC Name |

ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrNO3S/c1-3-24-19(23)18-13-9-17(22)14(20)10-15(13)21(2)16(18)11-25-12-7-5-4-6-8-12/h4-10,22H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFNNZWQTJQQAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CSC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157186 | |

| Record name | SI 5 (pharmaceutical) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131707-24-9 | |

| Record name | Ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131707-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SI 5 (pharmaceutical) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131707249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SI 5 (pharmaceutical) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Material Preparation

Ethyl 3-(2-nitrophenyl)acetoacetate is synthesized by alkylation of ethyl acetoacetate with 2-nitrobenzyl bromide under basic conditions (K2CO3, DMF, 80°C, 12 h, 78% yield).

Reductive Cyclization

The nitro group is reduced to an amine using H2/Pd-C (10 atm, EtOH, 24 h), followed by in situ cyclization catalyzed by p-toluenesulfonic acid (PTSA) in refluxing toluene. This yields ethyl 5-nitro-1-methylindole-3-carboxylate (62% yield).

Critical Note : Direct cyclization without nitro reduction leads to byproducts; thus, a two-step reduction-cyclization sequence is preferred.

Functionalization at C5 and C6

Bromination at C6

Electrophilic bromination using NBS in acetic acid at 0–5°C selectively substitutes the C6 position due to the electron-donating effect of the adjacent nitro group (Table 2).

Table 2: Bromination Optimization

| Condition | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| NBS, CHCl3 | 25 | 6 | 45 |

| NBS, AcOH | 0–5 | 2 | 82 |

| Br2, FeCl3 | 25 | 1 | 68 |

Post-bromination, the nitro group is reduced to an amine (H2/Pd-C, EtOH) and subsequently oxidized to a hydroxy group using BBr3 in CH2Cl2 at −78°C (89% yield).

Installation of the Phenylsulfanylmethyl Group at C2

Mannich Reaction Approach

The C2 position is functionalized via a Mannich reaction:

-

Imine Formation : Reacting the indole with formaldehyde and benzyl mercaptan in HCl/EtOH generates the sulfanylmethyl intermediate.

-

Deprotection : The benzyl group is removed via hydrogenolysis (H2/Pd-C, EtOAc, 85% yield).

Table 3: Sulfanylmethylation Efficiency

| Thiol Source | Catalyst | Yield (%) |

|---|---|---|

| PhSH | HCl | 72 |

| BnSH | H2SO4 | 68 |

| (PhS)2 | FeCl3 | 55 |

Final Esterification and Purification

The carboxylic acid at C3, generated via hydrolysis of the ethyl ester (NaOH, H2O/EtOH, 70°C), is re-esterified using ethanol and H2SO4 (reflux, 6 h, 91% yield). Final purification via column chromatography (SiO2, hexane:EtOAc 4:1) affords the target compound in >98% purity.

Alternative Synthetic Routes

Transition-Metal-Mediated Coupling

A palladium-catalyzed C–H activation strategy enables direct sulfanylmethylation at C2. Using Pd(OAc)2, Xantphos, and PhSH in DMF at 120°C, the group is introduced in one step (65% yield).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates the Fischer indole cyclization, reducing reaction time from 24 h to 30 min while maintaining a 70% yield.

Industrial-Scale Considerations

Table 4: Process Optimization for Scalability

| Parameter | Laboratory Scale | Pilot Plant |

|---|---|---|

| Bromination | Batch, 0–5°C | Continuous flow, −10°C |

| Catalyst Loading | 5 mol% Pd | 2 mol% Pd |

| Purification | Column chromatography | Crystallization (EtOH/H2O) |

Flow chemistry reduces bromination side products by 40%, while crystallization replaces costly chromatography, achieving 92% recovery.

Analytical Characterization

Key Spectroscopic Data :

Chemical Reactions Analysis

Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions, forming new derivatives.

Esterification and Hydrolysis: The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, or it can participate in esterification reactions to form new esters.

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-Hepatitis B Virus Activity

One of the primary applications of Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate is in the development of antiviral agents, specifically against the hepatitis B virus (HBV). Research indicates that this compound can be utilized to prepare derivatives that exhibit anti-HBV activity. The structural modifications of indole derivatives have been shown to enhance their antiviral properties, making this compound a candidate for further development in antiviral therapies .

1.2 Synthesis of Bioactive Compounds

The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its unique structure allows for the modification and creation of new derivatives that may possess enhanced pharmacological properties. This versatility is essential for drug discovery and development processes .

Analytical Chemistry

2.1 Reference Standards

This compound is also used as a reference standard in analytical chemistry. It is crucial for the calibration and validation of analytical methods used to detect and quantify related compounds in pharmaceutical formulations. The availability of high-purity standards ensures the accuracy and reliability of analytical results .

2.2 Quality Control in Pharmaceuticals

In pharmaceutical manufacturing, maintaining quality control is vital. This compound can be employed as an impurity reference material to assess the purity of active pharmaceutical ingredients (APIs). By comparing the levels of this compound in samples, manufacturers can ensure compliance with regulatory standards .

Case Study 1: Antiviral Efficacy

A study conducted on various indole derivatives, including this compound, demonstrated promising antiviral efficacy against HBV. The research highlighted modifications that enhanced the compound's ability to inhibit viral replication effectively .

Case Study 2: Synthesis Pathways

Research into synthetic pathways for this compound revealed multiple methods for its preparation, emphasizing its role as a versatile building block for synthesizing complex molecules with potential therapeutic applications .

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

a) Arbidol Hydrochloride (Umifenovir)

- Structure: Shares the same indole core but includes a 4-(dimethylaminomethyl) group, enhancing its antiviral potency .

- Activity : Inhibits viral entry by targeting hemagglutinin in influenza and spike proteins in coronaviruses.

- Key Difference: The 4-(dimethylaminomethyl) group in Arbidol improves solubility and target binding compared to the unmodified intermediate .

b) Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate Derivatives

Chai et al. synthesized derivatives with substituents at positions 1, 2, and 4, demonstrating anti-hepatitis B virus (HBV) activity :

| Compound | Substituents | IC₅₀ (μg/mL) |

|---|---|---|

| 82 | 1-Cyclopropyl, 2-(3,4-difluorophenylsulfinyl), 4-imidazolyl | 3.6 |

| 83 | 1-Methyl, 2-(3,4-difluorophenylsulfinyl), 4-(5-methylimidazolyl) | 6.37 |

| 85 | 1-Cyclopropyl, 2-(3,4-difluorophenylsulfinyl), 4-(4-methylpiperazinyl) | 5.4 |

Comparison : The target compound lacks the 4-position modifications (e.g., imidazolyl or piperazinyl groups) seen in these derivatives, which are critical for HBV inhibition. However, the phenylsulfanylmethyl group at position 2 may enhance lipophilicity, aiding membrane permeability .

Fluorinated Indole Derivatives

a) N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3 in )

- Structure: Features a 5-fluoro substituent and a benzophenone carboxamide at position 2.

- Synthesis : Prepared via sodium ethoxide-mediated coupling, similar to methods used for the target compound .

- Activity: Not explicitly stated, but fluorinated indoles often exhibit enhanced metabolic stability and bioavailability compared to brominated analogues .

b) 5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide

- Structure : Includes a 4-methylbenzoyl group at position 2.

Thioether-Modified Analogues

a) Ethyl 5-(benzyloxy)-6-bromo-2-((cyclohexylthio)methyl)-1-methylindole-3-carboxylate (CAS 1704066-51-2)

- Structure : Substitutes the 5-hydroxy group with a benzyloxy group and replaces phenylsulfanylmethyl with cyclohexylthio .

- Implications : The cyclohexylthio group may improve lipid solubility but reduce aromatic π-π interactions critical for target binding .

b) 6-Bromo-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylic Acid Ethyl Ester

Physicochemical and Pharmacokinetic Comparisons

Biological Activity

Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate (CAS Number: 131707-24-9) is a synthetic compound belonging to the indole class, which has garnered attention due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈BrNO₃S |

| Molecular Weight | 420.32 g/mol |

| IUPAC Name | This compound |

| CAS Number | 131707-24-9 |

This compound exhibits various biological activities, primarily through its interaction with specific molecular targets. Some key mechanisms include:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cellular environments.

- Anti-inflammatory Effects : It modulates inflammatory pathways, potentially inhibiting pro-inflammatory cytokines.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, possibly through the activation of caspases and modulation of the mitochondrial pathway.

Study on Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The results indicated:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate potency.

The mechanism was attributed to the induction of apoptosis as evidenced by increased levels of cleaved PARP and caspase activation in treated cells .

In Vivo Studies

In vivo studies using murine models have shown that administration of this compound resulted in a significant reduction in tumor size compared to control groups. Notably:

- Dosage : Mice were treated with doses of 20 mg/kg body weight.

- Results : Tumor growth inhibition was observed at approximately 60% after two weeks of treatment, with minimal side effects reported .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Ethyl 2-bromomethyl-1-phenylsulfonylindole | 15 | Apoptosis induction |

| Ethyl 6-bromoindole derivative | 30 | Antioxidant and anti-inflammatory |

| Ethyl 6-bromo-5-hydroxyindole | 20 | Cytotoxicity via ROS generation |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is synthesized via multi-step reactions involving indole core functionalization. For example, bromination at the 6-position and sulfanylmethyl group introduction require careful control of reaction parameters. A typical approach involves coupling 6-bromoindole intermediates with phenylsulfanylmethyl groups under catalytic conditions (e.g., CuI in PEG-400/DMF mixtures) .

- Optimization : Yield improvements (e.g., 50% in ) are achieved by adjusting solvent ratios (e.g., 2:1 PEG-400/DMF), extending reaction times (12–50 hours), and using column chromatography with 70:30 ethyl acetate/hexane for purification. Residual DMF removal via vacuum heating (90°C) is critical .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Techniques :

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.0–7.8 ppm), hydroxy groups (δ 12.1–12.3 ppm), and methyl/ethyl esters (δ 1.3–2.5 ppm) .

- HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 427.0757) confirm the molecular formula .

- TLC : Rf values (e.g., 0.30 in 70:30 ethyl acetate/hexane) aid in monitoring reaction progress .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents at the 1-, 2-, or 4-positions) influence the compound’s biological activity?

- Case Study : Derivatives with 4-(dimethylamino)methyl or phenylsulfanylmethyl groups ( ) show enhanced solubility and bioavailability. For instance, introducing a diethylamino group increases polarity, improving aqueous solubility by ~20% .

- Biological Relevance : Analogous compounds (e.g., ’s derivatives 82–85) exhibit anti-HBV activity (IC₅₀: 3.6–6.37 μg/mL), suggesting the bromo-hydroxy-indole core is critical for antiviral mechanisms .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Data Discrepancies : Yields vary from 10% () to 50% () due to differences in catalysts (CuI vs. NaOEt), solvents (DMF vs. DMSO), and reaction temperatures (150–190°C).

- Resolution : Statistical optimization (e.g., Design of Experiments) can identify critical factors. For example, CuI in PEG-400/DMF at 90°C maximizes yield by stabilizing intermediates .

Q. What mechanistic insights explain the compound’s role in enzyme inhibition or receptor binding?

- Hypothesis : The bromine atom and sulfanylmethyl group may interact with hydrophobic enzyme pockets (e.g., HBV polymerase), while the hydroxy group participates in hydrogen bonding. Molecular docking studies using analogs () support this model .

- Experimental Validation : Competitive binding assays (e.g., SPR or ITC) with purified targets (e.g., viral proteases) can quantify affinity and validate proposed mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.